molecular formula C4H8BrN B13348025 4-Bromobut-2-en-1-amine

4-Bromobut-2-en-1-amine

Cat. No.: B13348025
M. Wt: 150.02 g/mol
InChI Key: PQYSIUWVHGUQGT-OWOJBTEDSA-N
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Description

4-Bromobut-2-en-1-amine is an organic compound with the molecular formula C4H8BrN. It is a brominated amine with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobut-2-en-1-amine can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-amine using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as carbon tetrachloride or acetonitrile, under reflux conditions .

Another method involves the hydroamination of 4-bromo-1-butene with ammonia or primary amines. This reaction can be catalyzed by transition metals such as palladium or copper, and it often requires specific ligands to achieve high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Continuous-flow photochemical bromination, for example, allows for the rapid and selective bromination of conjugated allylic compounds, significantly reducing reaction times and improving product yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromobut-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, or thiols can be formed.

    Addition Products: Halogenated alkanes or alkenes are common products of addition reactions.

    Oxidation Products: Imines or nitriles are typical oxidation products

Scientific Research Applications

4-Bromobut-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromobut-2-en-1-amine depends on the specific reaction or application. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as halogens or hydrogen halides. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: A similar compound with a bromine atom at the terminal position of the butene chain.

    3-Buten-1-amine: An amine with a double bond in the butene chain but without the bromine atom.

    3-Chloro-1-butene: A chlorinated analogue of 4-Bromobut-2-en-1-amine

Uniqueness

This compound is unique due to its combination of a bromine atom and an amine group in a conjugated system. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C4H8BrN

Molecular Weight

150.02 g/mol

IUPAC Name

(E)-4-bromobut-2-en-1-amine

InChI

InChI=1S/C4H8BrN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+

InChI Key

PQYSIUWVHGUQGT-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CBr)N

Canonical SMILES

C(C=CCBr)N

Origin of Product

United States

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